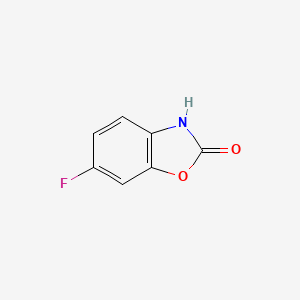

6-Fluoro-1,3-benzoxazol-2(3H)-one

Description

Properties

IUPAC Name |

6-fluoro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHJMCQRLBZIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560572 | |

| Record name | 6-Fluoro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2923-94-6 | |

| Record name | 6-Fluoro-2-benzoxazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2923-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-Fluoro-1,3-benzoxazol-2(3H)-one, a key intermediate in the development of various pharmaceuticals. The document details established synthetic routes, provides adaptable experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The benzoxazolone core is a privileged scaffold found in numerous biologically active molecules, and the inclusion of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide focuses on the chemical synthesis of this valuable compound, starting from the readily available precursor, 2-amino-5-fluorophenol.

Overview of Synthetic Pathways

The synthesis of this compound is primarily achieved through the cyclization of 2-amino-5-fluorophenol with a suitable carbonylating agent. This process introduces the C2 carbonyl group and facilitates the formation of the five-membered oxazolone ring. The most common and effective methods employ phosgene equivalents, such as triphosgene and carbonyldiimidazole (CDI), or urea. Each of these pathways offers distinct advantages regarding reaction conditions, safety, and yield.

The general synthetic approach is depicted in the following workflow:

Caption: General experimental workflow for the synthesis of this compound.

Key Synthesis Pathways and Experimental Protocols

This section details the most prevalent synthetic routes for this compound.

Pathway A: Cyclization using Triphosgene

Triphosgene serves as a safer and more manageable substitute for phosgene gas. It reacts with the amino and hydroxyl groups of 2-amino-5-fluorophenol to form the cyclic carbamate. This method is generally high-yielding and proceeds under relatively mild conditions.

Caption: Synthesis of this compound using Triphosgene.

Experimental Protocol:

-

To a stirred solution of 2-amino-5-fluorophenol (1.0 eq.) in an appropriate anhydrous solvent such as toluene or tetrahydrofuran (THF), add triethylamine (2.2 eq.) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 eq.) in the same solvent to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired this compound.

Pathway B: Cyclization using Carbonyldiimidazole (CDI)

Carbonyldiimidazole (CDI) is another effective and safer alternative to phosgene for the synthesis of benzoxazolones. The reaction proceeds through an N-acyl imidazole intermediate, which then undergoes intramolecular cyclization.

Caption: Synthesis of this compound using CDI.

Experimental Protocol:

-

Dissolve 2-amino-5-fluorophenol (1.0 eq.) in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add carbonyldiimidazole (1.1 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete as indicated by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove imidazole, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography.

Pathway C: Cyclization using Urea

The reaction of 2-aminophenols with urea is a cost-effective and straightforward method for the synthesis of benzoxazolones. This reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst.

Caption: Synthesis of this compound using Urea.

Experimental Protocol:

-

Combine 2-amino-5-fluorophenol (1.0 eq.) and urea (1.5-2.0 eq.) in a reaction vessel.

-

Heat the mixture to a temperature of 130-160 °C. The reaction is often performed neat (without solvent).

-

Maintain the temperature for 2-5 hours, during which ammonia gas will be evolved.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the crude solid in a suitable solvent and wash with water to remove any unreacted urea.

-

Dry the organic phase and remove the solvent to yield the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes the typical reaction conditions and expected yields for the synthesis of substituted benzoxazolones based on literature precedents for analogous compounds. The actual yield for this compound may vary depending on the specific reaction conditions and purification methods employed.

| Pathway | Carbonylating Agent | Typical Solvent | Typical Temperature | Typical Reaction Time | Expected Yield Range (%) |

| A | Triphosgene | Toluene, THF | 0 °C to RT | 2-4 hours | 85-95% |

| B | Carbonyldiimidazole (CDI) | THF, DCM | Room Temperature | 1-3 hours | 80-90% |

| C | Urea | Neat (No Solvent) | 130-160 °C | 2-5 hours | 70-85% |

Conclusion

The synthesis of this compound can be effectively achieved through several established pathways, with the choice of method often depending on the desired scale, available reagents, and safety considerations. The use of phosgene equivalents like triphosgene and CDI generally provides higher yields under milder conditions, while the urea method offers a more economical and straightforward alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the successful synthesis of this important pharmaceutical intermediate.

An In-depth Technical Guide on 6-Fluoro-1,3-benzoxazol-2(3H)-one (CAS: 2923-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated heterocyclic compound belonging to the benzoxazolone class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in scientific research and drug development. The benzoxazolone scaffold is a recognized pharmacophore, and the introduction of a fluorine atom at the 6-position can significantly influence the molecule's physicochemical and biological properties, making it a compound of interest for medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 190-195 °C.[1] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| CAS Number | 2923-94-6 |

| Molecular Formula | C₇H₄FNO₂ |

| Molecular Weight | 153.11 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C1Nc2cc(F)ccc2O1 |

| InChI Key | XFHJMCQRLBZIDO-UHFFFAOYSA-N |

| Appearance | Solid |

| Purity | Typically ≥97% |

Synthesis

A plausible synthetic route involves the reaction of 2-amino-4-fluorophenol with a carbonylating agent. A common and effective method for this transformation is the use of urea in the presence of a mineral acid, or the use of phosgene or its equivalents. An iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol has also been reported as a highly efficient method.[2]

Below is a generalized experimental protocol based on established methods for benzoxazolone synthesis.

Experimental Protocol: Synthesis of this compound from 2-Amino-4-fluorophenol

Materials:

-

2-Amino-4-fluorophenol

-

Urea

-

Concentrated Hydrochloric Acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorophenol (1 equivalent) and urea (1.5-2 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to a temperature of 120-140 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining urea and salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not explicitly available in the reviewed literature. However, based on the known structure and data from similar benzoxazolone compounds, the expected spectral characteristics can be predicted.

Expected ¹H NMR (in DMSO-d₆):

-

Aromatic protons would appear in the range of δ 7.0-7.5 ppm, showing coupling patterns consistent with a trisubstituted benzene ring. The fluorine atom at the 6-position would influence the chemical shifts and coupling constants of the adjacent protons.

-

The N-H proton of the oxazolone ring would likely appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

Expected ¹³C NMR (in DMSO-d₆):

-

The carbonyl carbon (C=O) of the oxazolone ring would be observed in the range of δ 150-160 ppm.

-

Aromatic carbons would appear in the region of δ 100-150 ppm. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

Expected IR (KBr):

-

A characteristic N-H stretching vibration around 3200-3300 cm⁻¹.

-

A strong carbonyl (C=O) stretching vibration around 1750-1780 cm⁻¹.

-

C-F stretching vibration in the region of 1100-1200 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Expected Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z = 153.

Biological Activity and Potential Applications

The benzoxazolone scaffold is a key structural motif in many biologically active compounds. Derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.

4.1. Antimicrobial and Anti-Quorum Sensing Activity Derivatives of 1,3-benzoxazol-2(3H)-one have been designed and synthesized as quorum sensing (QS) inhibitors.[3] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production. Inhibition of this pathway is a promising strategy for developing novel anti-infective agents that do not directly kill bacteria, potentially reducing the development of resistance.

4.2. Anticancer Activity Numerous studies have reported the antiproliferative activity of benzoxazole and benzisoxazole derivatives against various cancer cell lines.[4] The mechanism of action for these compounds can be diverse, including the inhibition of key signaling pathways involved in cell growth and proliferation. For instance, some benzoxazole derivatives have been found to act as kinase inhibitors.

4.3. Inhibition of Signaling Pathways The 6-fluoro-1,2-benzisoxazole scaffold, a closely related structure, is present in compounds designed as inhibitors of cyclin-dependent kinase 8 (CDK8), a target in oncology.[5] Furthermore, some benzoxazole derivatives have shown potential to modulate the Hedgehog signaling pathway, which is implicated in certain cancers.[6] While not directly demonstrated for this compound, these findings suggest that this compound could be a valuable starting point for the design of inhibitors of various signaling pathways.

Diagram: Potential Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for applications in drug discovery and chemical biology. The presence of the benzoxazolone core, a known pharmacophore, combined with the modulating effect of the fluorine substituent, makes it an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its biological activities and potential mechanisms of action, particularly in the areas of oncology and infectious diseases. The synthesis is straightforward, allowing for the generation of derivatives for structure-activity relationship studies. This technical guide serves as a foundational resource for researchers interested in exploring the scientific and medicinal potential of this compound.

References

- 1. labsolu.ca [labsolu.ca]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of 6-Fluoro-1,3-benzoxazol-2(3H)-one: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific biological activity data, quantitative metrics, and detailed experimental protocols for 6-Fluoro-1,3-benzoxazol-2(3H)-one. This guide, therefore, extrapolates potential activities and methodologies based on studies of the broader 1,3-benzoxazol-2(3H)-one scaffold and its other halogenated and substituted derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigating the biological potential of this compound.

Introduction

The 1,3-benzoxazol-2(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this structure have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a fluorine atom at the 6-position of the benzoxazolone ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which could in turn influence its biological activity and pharmacokinetic profile. This technical guide aims to provide a comprehensive overview of the known biological activities of the 1,3-benzoxazol-2(3H)-one class of compounds, offering a predictive insight into the potential of this compound as a therapeutic agent.

Synthesis of the 1,3-Benzoxazol-2(3H)-one Scaffold

The synthesis of the 1,3-benzoxazol-2(3H)-one core can be achieved through various synthetic routes. A common approach involves the reaction of a 2-aminophenol derivative with a carbonylating agent. For the synthesis of this compound, the starting material would be 2-amino-5-fluorophenol.

Potential Biological Activities

Based on the activities of related compounds, this compound could be investigated for the following biological properties:

Antimicrobial and Anti-Quorum Sensing Activity

Derivatives of 1,3-benzoxazol-2(3H)-one have been reported to possess antimicrobial properties. Furthermore, some derivatives have been identified as inhibitors of quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa.[1] QS is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including virulence factor production and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.

Quantitative Data for 1,3-Benzoxazol-2(3H)-one Derivatives as Anti-Quorum Sensing Agents

| Compound | Target Organism | Activity |

| 1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Significant reduction in elastase production, biofilm formation, and swarming motility |

| 5-chloro-1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Significant reduction in elastase production, biofilm formation, and swarming motility |

| 6-methyl-1,3-benzoxazol-2(3H)-one | Pseudomonas aeruginosa PA01 | Significant reduction in elastase production, biofilm formation, and swarming motility |

Cytotoxic and Antiproliferative Activity

Various N-substituted and halogenated derivatives of 1,3-benzoxazol-2(3H)-one have been evaluated for their cytotoxic effects against different cancer cell lines.[2] While specific data for the 6-fluoro derivative is unavailable, the antiproliferative potential of the core structure suggests that it could be a valuable area of investigation. For instance, a related but structurally different compound, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, has shown antiproliferative activity.

Quantitative Data for Cytotoxic Activity of 1,3-Benzoxazol-2(3H)-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N-substituted derivatives | K562, HeLa | >1000 | [2] |

| 6-bromo-1,3-benzoxazol-2(3H)-one derivatives | K562, HeLa | Varies with substitution | [2] |

Experimental Protocols

Detailed experimental protocols for the assays mentioned above, as adapted from the literature on related compounds, are provided below.

Anti-Quorum Sensing Assay (Adapted from studies on 1,3-benzoxazol-2(3H)-one derivatives)[1]

-

Bacterial Strains and Growth Conditions: Pseudomonas aeruginosa PAO1 is cultured in Luria-Bertani (LB) broth at 37°C with shaking.

-

Elastase Assay:

-

PAO1 is grown in LB broth in the presence of sub-inhibitory concentrations of the test compound.

-

The supernatant is collected after overnight growth.

-

Elastase activity is determined by measuring the ability of the supernatant to degrade elastin-Congo red.

-

The absorbance of the supernatant is measured at 495 nm.

-

-

Biofilm Formation Assay:

-

PAO1 is grown in 96-well microtiter plates in the presence of the test compound.

-

After incubation, the wells are washed, and the adherent biofilms are stained with crystal violet.

-

The stained biofilms are solubilized, and the absorbance is measured at 550 nm.

-

-

Swarming Motility Assay:

-

Swarm agar plates are prepared and inoculated with PAO1.

-

A filter paper disc containing the test compound is placed in the center of the plate.

-

The diameter of the swarm is measured after incubation.

-

References

Spectroscopic Characterization of 6-Fluoro-1,3-benzoxazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Fluoro-1,3-benzoxazol-2(3H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data based on the analysis of the parent compound, 1,3-benzoxazol-2(3H)-one, and general principles of spectroscopy.

Chemical Structure

The foundational step in spectroscopic analysis is understanding the molecule's structure. The diagram below illustrates the chemical structure of this compound, with key atoms numbered for reference in the subsequent nuclear magnetic resonance (NMR) analysis.

Determining the Solubility of 6-Fluoro-1,3-benzoxazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Fluoro-1,3-benzoxazol-2(3H)-one in common laboratory solvents. A comprehensive search of available scientific literature and chemical databases did not yield quantitative solubility data for this specific compound. This guide, therefore, provides a framework for determining its solubility, including detailed experimental protocols and an overview of the physicochemical properties of related benzoxazolone derivatives that may influence solubility.

Introduction to this compound and its Class

This compound belongs to the benzoxazolone class of heterocyclic compounds. The benzoxazolone nucleus is a valuable scaffold in drug design, known for its discrete physicochemical profile.[1][2][3] These molecules possess both lipophilic (the benzene ring) and hydrophilic (the oxazolone ring) fragments, making their solubility behavior dependent on the specific solvent.[1][2][3] The fluorine substitution at the 6-position can further influence properties such as polarity and intermolecular interactions.

Predicted Solubility Profile

While specific data is unavailable, a qualitative prediction of solubility can be made based on the "like dissolves like" principle.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited solubility is expected in water due to the predominantly lipophilic benzene ring. Alcohols like ethanol and methanol may offer better solubility due to their ability to engage in hydrogen bonding with the N-H and C=O groups of the oxazolone ring, while also having some affinity for the aromatic system.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds and are likely to effectively dissolve this compound. Acetone and acetonitrile are also expected to be viable solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the presence of the polar oxazolone ring.

Quantitative Solubility Data

As of the latest literature search, no specific quantitative solubility data (e.g., in g/L, mg/mL, or molarity) for this compound in common laboratory solvents has been published. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | e.g., Shake-Flask | ||

| Ethanol | 25 | e.g., Shake-Flask | ||

| Methanol | 25 | e.g., Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask | ||

| Dimethylformamide (DMF) | 25 | e.g., Shake-Flask | ||

| Acetone | 25 | e.g., Shake-Flask | ||

| Acetonitrile | 25 | e.g., Shake-Flask | ||

| Tetrahydrofuran (THF) | 25 | e.g., Shake-Flask |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method.

4.1. Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (high purity, e.g., HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to shake for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

Potential Therapeutic Targets of 6-Fluoro-1,3-benzoxazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated heterocyclic compound belonging to the benzoxazolone class of molecules. While direct studies on the specific therapeutic targets of this compound are limited, the broader benzoxazolone and structurally related benzisoxazole scaffolds have demonstrated a range of biological activities. This technical guide consolidates the available evidence to propose and detail potential therapeutic targets of this compound. The primary areas of interest include antimicrobial effects through the inhibition of bacterial quorum sensing, antiproliferative activity against cancer cell lines, and potential modulation of neurological pathways. This document provides a comprehensive overview of these potential targets, associated signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a derivative of the 1,3-benzoxazol-2(3H)-one core structure. The benzoxazolone moiety is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological properties.[1] These properties include antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][2] The introduction of a fluorine atom at the 6th position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. Given the lack of direct studies on this compound, this guide will explore its potential therapeutic applications based on the established biological activities of its structural analogs.

Potential Therapeutic Target Classes

Based on the activities of structurally related compounds, the potential therapeutic targets for this compound can be categorized into three main areas:

-

Antimicrobial Targets: Quorum Sensing Inhibition

-

Anticancer Targets: Antiproliferative Pathways

-

Neurological Targets: Dopamine and Serotonin Receptors

Antimicrobial Targets: Quorum Sensing Inhibition in Pseudomonas aeruginosa

Derivatives of 1,3-benzoxazol-2(3H)-one have been identified as inhibitors of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[3] This makes the QS system of pathogenic bacteria like Pseudomonas aeruginosa a promising therapeutic target.

The Pseudomonas aeruginosa Quorum Sensing Pathway

P. aeruginosa possesses two primary LuxI/R-type QS systems: las and rhl. These systems are hierarchically organized, with the las system regulating the rhl system. The key protein targets for inhibition within these pathways are the transcriptional regulators LasR and RhlR.

Quantitative Data for Benzoxazolone Derivatives as QSIs

While no specific data exists for the 6-fluoro derivative, studies on other 1,3-benzoxazol-2(3H)-one analogs demonstrate significant inhibition of QS-regulated virulence factors in P. aeruginosa PAO1.[3]

| Compound | Substitution | Effect on Elastase Production | Effect on Biofilm Formation | Effect on Swarming Motility |

| 1 | None | Significant Reduction | Significant Reduction | Significant Reduction |

| 6 | 5-chloro | Significant Reduction | Significant Reduction | Significant Reduction |

| 11 | 6-methyl | Significant Reduction | Significant Reduction | Significant Reduction |

| 16 | 5-methyl | Significant Reduction | Significant Reduction | Significant Reduction |

Data summarized from a study on 1,3-benzoxazol-2(3H)-one derivatives as QS inhibitors.[3]

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol outlines a method to assess the QS inhibitory activity of this compound using a Chromobacterium violaceum bioassay, which produces a purple pigment (violacein) under QS control.

Workflow:

Detailed Steps:

-

Bacterial Culture: Streak Chromobacterium violaceum ATCC 12472 on an LB agar plate and incubate at 30°C for 24 hours. Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with agitation.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in LB broth to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add the diluted bacterial culture and the compound dilutions. Include a positive control (bacteria without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 30°C for 24 hours with agitation.

-

Growth Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

Violacein Quantification: Centrifuge the plate to pellet the cells. Extract the violacein with DMSO and measure the absorbance at 595 nm (OD595).

-

Data Analysis: Calculate the percentage of violacein inhibition and bacterial growth inhibition compared to the positive control. True QS inhibition is observed when violacein production is reduced without significantly affecting bacterial growth.

Anticancer Targets: Antiproliferative and Pro-Apoptotic Mechanisms

The benzoxazole and benzisoxazole scaffolds are present in several compounds with demonstrated antiproliferative activity against various cancer cell lines. Potential mechanisms include the inhibition of key enzymes in cancer progression and the induction of apoptosis.

Potential Signaling Pathways and Molecular Targets

-

VEGFR-2 Inhibition: Some benzoxazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

-

HDAC Inhibition: Histone Deacetylase (HDAC) enzymes are another potential target. Their inhibition can lead to changes in gene expression that promote cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Benzoxazole and benzisoxazole derivatives can induce apoptosis through the modulation of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

Quantitative Data for Related Compounds

The following table summarizes the in vitro antiproliferative activity (IC50) of some benzoxazole and benzisoxazole derivatives against human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Potential Target |

| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 | VEGFR-2 |

| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 | VEGFR-2 |

| Benzisoxazole derivative (75) | MV4-11 (AML) | 2 | HDACs |

| Bis-benzoxazole derivatives | DU145 (Prostate) | Dose-dependent decrease in proliferation | Not specified |

| Bis-benzoxazole derivatives | MCF7 (Breast) | Dose-dependent decrease in proliferation | Not specified |

Data compiled from various studies on benzoxazole and benzisoxazole derivatives.[4]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow:

Detailed Steps:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HepG2) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 to 72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

Neurological Targets: Dopamine and Serotonin Receptor Modulation

The structural analog, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is a key component of the atypical antipsychotic drug risperidone. This suggests that this compound may also interact with neurological targets, particularly dopamine and serotonin receptors.

Risperidone's Mechanism of Action and Potential Relevance

Risperidone's antipsychotic effects are attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The 6-fluoro-1,2-benzisoxazole moiety is crucial for this activity.

Quantitative Data: Risperidone Receptor Binding Affinity

The following table shows the binding affinities (Ki) of risperidone for various neurotransmitter receptors. This provides a reference for the potential receptor interactions of structurally similar compounds.

| Receptor | Ki (nM) |

| 5-HT2A | 0.17 |

| D2 | 3.57 |

| D3 | 3.6 |

| D4 | 4.66 |

| α1A-adrenergic | 5 |

| 5-HT7 | 6.6 |

| α1B-adrenergic | 9 |

| 5-HT2C | 12 |

| H1 | 20.1 |

Lower Ki values indicate higher binding affinity. Data for risperidone.[3]

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of this compound for specific receptors, a radioligand binding assay can be performed.

Workflow:

Detailed Steps:

-

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the receptor of interest (e.g., human D2 or 5-HT2A receptors).

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and a range of concentrations of this compound.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on its structural analogs provides a strong foundation for postulating its potential biological activities. The most promising avenues for investigation are its potential roles as a quorum sensing inhibitor for antimicrobial applications, an antiproliferative agent for oncology, and a modulator of dopamine and serotonin receptors for neurological disorders.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic targets. Future research should focus on performing these in vitro assays to confirm the biological activity of this compound and to determine its potency and selectivity. Positive findings from these initial screens would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- 1. [PDF] Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Analysis of 6-Fluoro-1,3-benzoxazol-2(3H)-one

This technical guide provides a comprehensive overview of the structural analysis of this compound. Benzoxazolone derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural characteristics is crucial for the development of new therapeutic agents. This document outlines the key physicochemical properties, detailed spectroscopic and crystallographic analysis methodologies, and computational approaches used to elucidate the structure of this compound.

Physicochemical Properties

This compound is a fluorinated heterocyclic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO₂ | [1] |

| Molecular Weight | 153.11 g/mol | N/A |

| CAS Number | 2923-94-6 | [1][2] |

| Melting Point | 190-195 °C | [1][3] |

| Appearance | Solid | [1] |

| InChI Key | XFHJMCQRLBZIDO-UHFFFAOYSA-N | [1] |

| SMILES String | Fc1ccc2NC(=O)Oc2c1 | [1] |

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of this compound. While specific experimental spectra for this exact compound are not widely published, this section details the expected spectral characteristics and provides generalized experimental protocols based on the analysis of closely related benzoxazole and benzothiazole derivatives.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

-

Aromatic Protons: The three protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling. Their chemical shifts are expected in the range of δ 7.0-8.0 ppm.

-

Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected, typically in the range of δ 10.0-12.0 ppm, although its position can vary with solvent and concentration.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal for the carbonyl carbon is expected in the downfield region, typically around δ 150-170 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons will appear in the range of δ 110-150 ppm. The carbon atom directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF).

Table 2: Representative ¹³C NMR Data for a Benzoxazole Derivative [7] (Data for Methyl 1,3-benzoxazole-2-carboxylate)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 156.9 |

| C (Oxazole) | 152.5, 150.9 |

| C (Aromatic) | 140.5, 128.2, 125.8, 122.2, 111.7 |

| CH₃ | 53.7 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

-

Instrument: Use a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[4]

-

Data Acquisition: Record the spectra at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).[4]

-

Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3100-3300 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |

| C=O Stretch | 1700-1750 | Carbonyl (lactone) stretching |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring skeletal vibrations |

| C-F Stretch | 1000-1250 | Carbon-fluorine stretching |

| C-O Stretch | 1200-1300 | Ether C-O stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (153.11).

-

Key Fragments: Expect fragmentation patterns involving the loss of CO, F, and other small fragments from the parent molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the following sections provide a representative experimental protocol and data table for a related benzoxazole compound to illustrate the type of information obtained.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer (e.g., a Bruker APEX DUO CCD area-detector).[8] Collect diffraction data at a controlled temperature (e.g., 296 K) using Mo Kα radiation.[8]

-

Structure Solution and Refinement: Process the collected data, including absorption corrections.[8] Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and other geometric parameters.

Table 4: Representative Crystallographic Data for a Benzothiazole Derivative [8] (Data for 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde)

| Parameter | Value |

| Formula | C₁₇H₁₀FN₃OS |

| Mr | 323.34 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.0994 (3) |

| b (Å) | 13.6566 (4) |

| c (Å) | 13.8472 (5) |

| α (°) | 70.393 (1) |

| β (°) | 85.264 (1) |

| γ (°) | 89.069 (1) |

| V (ų) | 1437.80 (9) |

| Z | 4 |

Computational Structural Analysis

Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are powerful tools for complementing experimental data.[9][10] DFT can be used to optimize the molecular geometry and predict spectroscopic properties, while Hirshfeld analysis helps in understanding intermolecular interactions within the crystal structure.

References

- 1. 6-氟-2(3H)-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 3. labsolu.ca [labsolu.ca]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoro-1,3-benzoxazol-2(3H)-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key technical data for 6-Fluoro-1,3-benzoxazol-2(3H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery.

Introduction

This compound, with the CAS Registry Number 2923-94-6, is a benzoxazolone derivative. The benzoxazolone core is a prominent scaffold in a variety of biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis falls within the well-established methodologies for creating benzoxazolone structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in chemical synthesis and drug design.

| Property | Value |

| CAS Number | 2923-94-6 |

| Molecular Formula | C₇H₄FNO₂ |

| Molecular Weight | 153.11 g/mol |

| Melting Point | 190-195 °C |

| Appearance | Solid |

Historical Synthesis Context and Methodologies

The synthesis of the benzoxazolone ring system is a well-established process in organic chemistry. A common and historically significant method involves the cyclization of a corresponding 2-aminophenol derivative with a phosgene equivalent. In the case of this compound, the logical precursor is 2-amino-4-fluorophenol.

The reaction of 2-aminophenols with highly toxic phosgene gas was a traditional method for the formation of the benzoxazolone ring. A 1983 study by G. R. G. Andersson and A. O. G. Jonsson detailed a method for the determination of phosgene by its cyclization reaction with 2-aminophenol, highlighting the fundamental chemistry involved.[1] Over time, safer and more convenient phosgene equivalents have been developed and are now more commonly used in laboratory and industrial settings. These reagents include triphosgene, diphosgene, carbonyldiimidazole (CDI), and ethyl chloroformate.

General Synthesis Pathway

The logical synthetic pathway to this compound from its key precursor, 2-amino-4-fluorophenol, is illustrated below. This represents a generalized workflow for the synthesis of such benzoxazolone derivatives.

Detailed Experimental Protocol (Hypothetical)

While the specific initial publication is not available, a representative experimental protocol for the synthesis of this compound using a modern phosgene equivalent is provided below. This protocol is based on established methodologies for the synthesis of similar benzoxazolone compounds.

Objective: To synthesize this compound from 2-amino-4-fluorophenol.

Materials:

-

2-amino-4-fluorophenol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-fluorophenol (1.0 eq) in anhydrous toluene.

-

Addition of Base: Add triethylamine (2.2 eq) to the solution and stir at room temperature.

-

Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Add this solution dropwise to the stirred solution of 2-amino-4-fluorophenol and triethylamine at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Applications and Future Directions

The 1,3-benzoxazol-2(3H)-one scaffold is a key component in a number of pharmacologically active molecules. While specific applications for the 6-fluoro derivative are not extensively documented in the public domain, its structural similarity to other biologically active benzoxazolones suggests its potential as an intermediate in the synthesis of novel drug candidates. The fluorine substituent can enhance binding affinity, improve metabolic stability, and modulate other pharmacokinetic properties.

Future research may focus on the incorporation of the this compound moiety into larger molecules to explore its potential in various therapeutic areas, including but not limited to, neuroscience, oncology, and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Fluoro-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for assessing the in vitro cytotoxic activity of the compound 6-Fluoro-1,3-benzoxazol-2(3H)-one. Benzoxazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1] The protocol described herein utilizes the Water Soluble Tetrazolium Salt (WST-1) assay, a sensitive and reliable colorimetric method for quantifying cell viability and proliferation.[2] This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture. The protocol is designed for a 96-well plate format, making it suitable for high-throughput screening of compound cytotoxicity against various cancer cell lines.

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes representative half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after a 48-hour incubation period. This data is for illustrative purposes and actual values may vary based on experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 25.5 |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| HeLa | Cervical Cancer | 32.1 |

| HCT116 | Colon Cancer | 19.4 |

Experimental Protocols

WST-1 Cell Viability Assay Protocol

This protocol details the steps for determining the cytotoxicity of this compound.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

Dimethyl Sulfoxide (DMSO), sterile

-

WST-1 cell proliferation reagent

-

Sterile, 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (capable of measuring absorbance at 440 nm and 600 nm)

-

Multichannel pipette

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their appropriate complete medium.

-

Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count to determine cell density.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

Include "vehicle control" wells containing cells treated with medium and the same final concentration of DMSO used in the compound dilutions.

-

Include "untreated control" wells containing only cells and fresh medium.

-

Include "blank" wells containing only culture medium to serve as a background control for the absorbance readings.[2]

-

-

Incubation:

-

Return the plate to the humidified incubator and incubate for 48 hours at 37°C with 5% CO2. The incubation time can be adjusted based on the specific experimental design.

-

-

WST-1 Reagent Addition and Measurement:

-

After the 48-hour treatment period, add 10 µL of the WST-1 reagent to each well.[3]

-

Gently shake the plate for 1 minute to ensure thorough mixing.

-

Incubate the plate for an additional 1 to 4 hours at 37°C. The optimal incubation time with WST-1 should be determined empirically for each cell line, as it depends on the metabolic activity of the cells.[4]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 420-480 nm (with 440 nm being optimal).[3] A reference wavelength of >600 nm should be used to subtract background absorbance.[2]

-

-

Data Analysis:

-

Subtract the absorbance value of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the in vitro cytotoxicity WST-1 assay.

Potential Signaling Pathway: Intrinsic Apoptosis

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by cellular stress.

Caption: The intrinsic pathway of apoptosis.

References

6-Fluoro-1,3-benzoxazol-2(3H)-one: A Versatile Scaffold in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1,3-benzoxazol-2(3H)-one moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique physicochemical properties, including the ability to act as a bioisostere for phenol or catechol moieties, contribute to its successful application in drug design.[2] The fluorine atom at the 6-position often enhances metabolic stability and binding affinity. This scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets, particularly in oncology.

Therapeutic Applications and Key Targets

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: This scaffold is a cornerstone for the design of potent enzyme inhibitors targeting key oncogenic pathways. A notable example is the development of Traf2- and Nck-interacting kinase (TNIK) inhibitors for the treatment of colorectal cancer.[3] TNIK is a critical component of the Wnt signaling pathway, which is frequently dysregulated in this type of cancer.[3][4]

-

Antimicrobial and Antifungal Activity: The benzoxazolone core has been incorporated into agents with activity against various bacterial and fungal strains.[1]

-

Anti-inflammatory and Analgesic Properties: The structural features of benzoxazolones make them suitable candidates for developing anti-inflammatory and pain-relieving drugs.[2]

Data Presentation: Anticancer Activity

The following tables summarize the in vitro activity of representative this compound derivatives as anticancer agents.

Table 1: TNIK Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) for TNIK |

| 1a | H | Phenyl | 1.25 |

| 1b | H | 4-Fluorophenyl | 0.87 |

| 1c (8g) | H | 4-(Trifluoromethyl)phenyl | 0.050 |

| 1d | H | 3-Methoxyphenyl | 0.45 |

| 1e | CH3 | 4-(Trifluoromethyl)phenyl | 0.12 |

Data is representative and compiled for illustrative purposes based on findings reported for potent TNIK inhibitors.[3]

Table 2: Antiproliferative Activity of this compound Derivatives against Colorectal Cancer Cell Lines

| Compound ID | HCT116 IC50 (µM) | HT-29 IC50 (µM) | SW480 IC50 (µM) |

| 1a | 5.6 | 7.2 | 8.1 |

| 1b | 3.1 | 4.5 | 5.3 |

| 1c (8g) | 0.21 | 0.33 | 0.45 |

| 1d | 2.8 | 3.9 | 4.2 |

| 1e | 0.55 | 0.78 | 0.91 |

Data is representative and compiled for illustrative purposes.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the Wnt signaling pathway by a this compound derivative.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and screening of this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

This protocol describes a two-step synthesis: the formation of the benzoxazolone core followed by N-functionalization.

Step 1: Synthesis of this compound

-

Materials: 2-Amino-4-fluorophenol, 1,1'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF, anhydrous).

-

Procedure: a. To a solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add CDI (1.1 eq) portion-wise at room temperature.[5] b. Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material. c. Concentrate the reaction mixture under reduced pressure. d. Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product. f. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Step 2: N-Arylation of this compound (Example)

-

Materials: this compound, substituted aryl halide, Palladium catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., Cs2CO3), and a suitable solvent (e.g., dioxane).

-

Procedure: a. To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq). b. Evacuate and backfill the vessel with nitrogen. c. Add anhydrous dioxane and heat the mixture to the appropriate temperature (e.g., 100 °C) for 12-24 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. f. Wash the filtrate with water and brine, then dry over anhydrous Na2SO4. g. Concentrate the organic layer and purify the residue by column chromatography to yield the desired N-aryl-6-fluoro-1,3-benzoxazol-2(3H)-one derivative.

Protocol for TNIK Kinase Inhibition Assay

This protocol is based on a luminescence-based kinase assay that measures ATP consumption.

-

Materials: Recombinant human TNIK enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT), ATP, substrate (e.g., Myelin Basic Protein), test compounds, and a luminescence-based ADP detection kit (e.g., ADP-Glo™).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control). c. Add 2 µL of TNIK enzyme solution (e.g., 30 ng per well) to each well. d. Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be close to its Km value for TNIK. e. Incubate the plate at room temperature for 60 minutes. f. Add the ADP detection reagent according to the manufacturer's protocol (e.g., 5 µL of ADP-Glo™ Reagent). g. Incubate for 40 minutes at room temperature. h. Add the kinase detection reagent (e.g., 10 µL of Kinase Detection Reagent). i. Incubate for 30 minutes at room temperature. j. Measure the luminescence using a plate reader. k. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials: Colorectal cancer cell lines (e.g., HCT116, HT-29), complete culture medium, test compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours). c. After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1] d. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

These protocols and data provide a foundational understanding of the medicinal chemistry applications of the this compound scaffold. Further exploration and optimization of derivatives based on this versatile core hold significant promise for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Utility of 6-Fluoro-1,3-benzoxazol-2(3H)-one Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluoro-1,3-benzoxazol-2(3H)-one derivatives and their evaluation as potential therapeutic agents. The benzoxazolone scaffold, particularly with fluorine substitution, is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest for their potential in developing novel treatments for cancer, infectious diseases, and other conditions.[1]

Introduction to this compound Derivatives

The this compound core is a versatile starting material for the synthesis of a diverse library of bioactive molecules. The fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and cell permeability of the final compounds. Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including as antiproliferative agents, kinase inhibitors, and antimicrobial compounds.[1][2]

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general workflow for the synthesis of a key intermediate, 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, which can be further derivatized, is outlined below. This "one-pot" method offers an efficient route to this important building block.[3]

Protocol 1: Synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride[3]

This protocol describes a "one-pot" synthesis method.

Materials:

-

2,4-Difluorobenzoyl-4-piperidine hydrochloride

-

Hydroxylamine hydrochloride

-

Potassium hydroxide solution (50% w/w)

-

Methanol

-

Concentrated hydrochloric acid

-

Purified water

-

Reaction vessel with temperature control and stirring

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve 260.5 g of 2,4-difluorobenzoyl-4-piperidine hydrochloride in 1042 g of methanol in a suitable reaction vessel.

-

Add 104.3 g of hydroxylamine hydrochloride to the solution.

-

Slowly add 448 g of 50% potassium hydroxide solution dropwise, maintaining the reaction temperature between 40-45°C.

-

Maintain the reaction mixture at 40-45°C for 12 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to below 30°C.

-

Adjust the pH of the solution to less than 1 by the dropwise addition of concentrated hydrochloric acid.

-

Cool the acidified mixture to 0-5°C and hold at this temperature for 2 hours to allow for precipitation.

-

Filter the resulting solid and wash it thoroughly with purified water.

-

Dry the solid in a hot air oven at 80-90°C to yield the final product, 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.

Expected Outcome: This procedure is reported to produce a white solid with a high purity (HPLC purity: 99.82%) and a yield of approximately 90.4%.[3]

Biological Applications and Experimental Protocols

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology.

Antiproliferative Activity

A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[2] Structure-activity relationship (SAR) studies have revealed that substitution at the N-terminal of the piperidinyl group, particularly with heterocyclic rings, plays a crucial role in their anticancer activity.[2]

Table 1: Antiproliferative Activity of Selected 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives [2]

| Compound | R-group (attached to piperidine nitrogen) | HeLa (IC50, µM) | HT-29 (IC50, µM) | MCF-7 (IC50, µM) | HepG-2 (IC50, µM) |

| 5a | 2-Chlorobenzoyl | Potent | Potent | Potent | Potent |

| 5d | 4-Fluorobenzoyl | Potent | Potent | Potent | Potent |

| 5k | 2-Thiophenecarbonyl | Potent | Potent | Potent | Potent |

Note: The original publication describes the activity as "potent" without providing specific IC50 values in the abstract.[2]

Protocol 2: MTT Assay for Antiproliferative Activity[2]

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2)

-

Human skin fibroblast cells (as a control for normal cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Synthesized this compound derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells and normal fibroblast cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations with the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 hours.

-

After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition

Certain benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for the treatment of colorectal cancer.[4] Inhibition of TNIK can suppress the aberrant Wnt signaling pathway, which is often dysregulated in colorectal cancer.

Table 2: Kinase Inhibitory Activity of a Benzo[d]oxazol-2(3H)-one Derivative [4]

| Compound | Target Kinase | IC50 (µM) |

| 8g | TNIK | 0.050 |

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase like TNIK. The exact conditions may vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).

Materials:

-

Recombinant human TNIK enzyme

-

Kinase buffer

-

Substrate peptide or protein

-

ATP (adenosine triphosphate)

-

Test compound (e.g., compound 8g)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen®)

-

Microplates (e.g., 384-well)

-

Plate reader compatible with the detection method

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase buffer, the recombinant TNIK enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stopping solution or by proceeding directly to the detection step.

-

Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the remaining substrate.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion